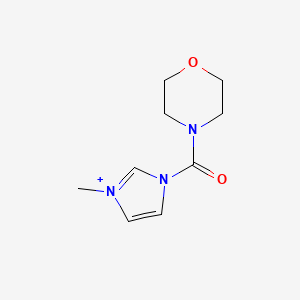
3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium is a unique organic compound that features a morpholine ring attached to a carbonyl group, which is further connected to a methyl-substituted imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium typically involves the reaction of morpholine with a carbonyl-containing reagent, followed by the introduction of a methyl group to the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants, to achieve efficient production.
化学反応の分析
Types of Reactions: 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the imidazole ring.
科学的研究の応用
3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
- 1-(Morpholinocarbonyl)-2-methyl-1H-imidazole-3-ium
- 1-(Morpholinocarbonyl)-4-methyl-1H-imidazole-3-ium
Comparison: Compared to its similar compounds, 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium may exhibit unique properties due to the specific positioning of the methyl group on the imidazole ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
特性
分子式 |
C9H14N3O2+ |
|---|---|
分子量 |
196.23 g/mol |
IUPAC名 |
(3-methylimidazol-3-ium-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H14N3O2/c1-10-2-3-12(8-10)9(13)11-4-6-14-7-5-11/h2-3,8H,4-7H2,1H3/q+1 |
InChIキー |
PJSWBMRSMGQROY-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


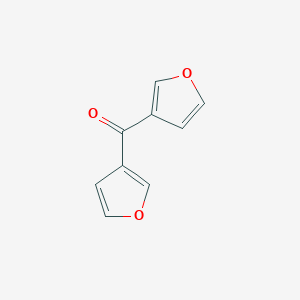
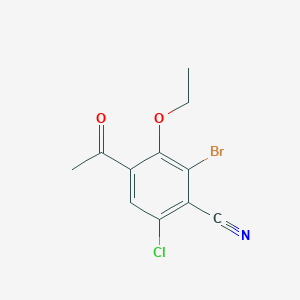
![6-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]hexanoic acid](/img/structure/B8628988.png)

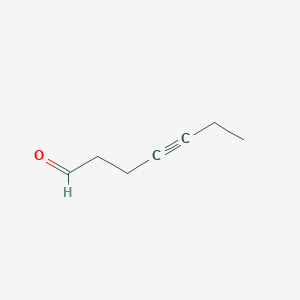

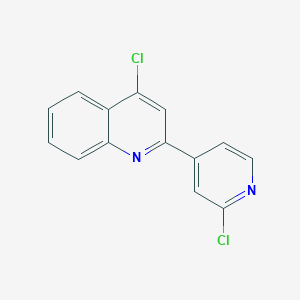
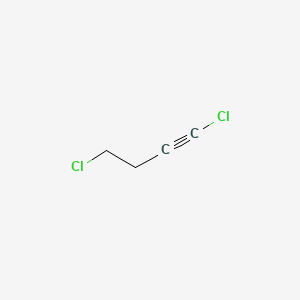
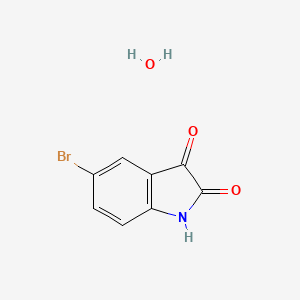

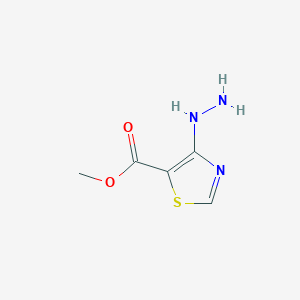
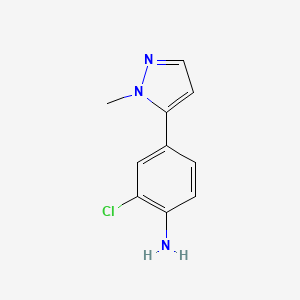
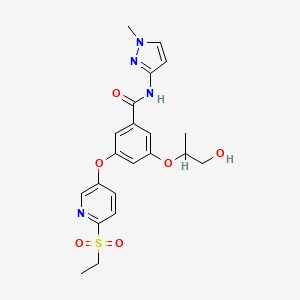
![5-Amino-2-(4-[4-methoxyphenyl]piperazin-1-yl)pyridine](/img/structure/B8629067.png)
